molecular formula C14H12N2O B8482337 7-Amino-2-phenylisoindolin-1-one

7-Amino-2-phenylisoindolin-1-one

Cat. No. B8482337
M. Wt: 224.26 g/mol
InChI Key: JHOVFZZISATGCZ-UHFFFAOYSA-N
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Patent
US08722723B2

Procedure details

7-Nitro-2-phenyl-2,3-dihydro-isoindol-1-one (0.19 g) obtained in Example 25 was catalytically reduced in the presence of 10% palladium/carbon (0.18 mg) in benzene (250 ml). The reaction solution was filtered, and concentrated under reduced pressure. The resulting residue was purified by recrystallization (ethanol) to obtain 7-amino-2-phenyl-2,3-dihydro-isoindol-1-one as a pale yellow powdery substance (0.16 g, yield: 96.4%).
Name
7-Nitro-2-phenyl-2,3-dihydro-isoindol-1-one
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0.18 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[C:11](=[O:13])[N:10]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH2:9]2)([O-])=O>C1C=CC=CC=1.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[C:11](=[O:13])[N:10]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[CH2:9]2

Inputs

Step One
Name
7-Nitro-2-phenyl-2,3-dihydro-isoindol-1-one
Quantity
0.19 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC=C2CN(C(C12)=O)C1=CC=CC=C1
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0.18 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by recrystallization (ethanol)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC=C2CN(C(C12)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.